4-[4-(3-chlorophenyl)piperazin-1-yl]-6-(difluoromethyl)-2-methylpyrimidine
Description
4-[4-(3-Chlorophenyl)piperazin-1-yl]-6-(difluoromethyl)-2-methylpyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with a methyl group at position 2, a difluoromethyl group at position 6, and a piperazine ring at position 2. The piperazine moiety is further substituted with a 3-chlorophenyl group. This structure confers unique electronic and steric properties, making it a candidate for pharmacological applications, particularly in targeting receptors where aromatic and heterocyclic interactions are critical .
Properties
IUPAC Name |
4-[4-(3-chlorophenyl)piperazin-1-yl]-6-(difluoromethyl)-2-methylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClF2N4/c1-11-20-14(16(18)19)10-15(21-11)23-7-5-22(6-8-23)13-4-2-3-12(17)9-13/h2-4,9-10,16H,5-8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVGKOLPXRZPAKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCN(CC2)C3=CC(=CC=C3)Cl)C(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClF2N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(3-chlorophenyl)piperazin-1-yl]-6-(difluoromethyl)-2-methylpyrimidine typically involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by deprotection and selective intramolecular cyclization reactions . Another approach involves the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity, as well as cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
4-[4-(3-chlorophenyl)piperazin-1-yl]-6-(difluoromethyl)-2-methylpyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and pyrimidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and pH levels.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
4-[4-(3-chlorophenyl)piperazin-1-yl]-6-(difluoromethyl)-2-methylpyrimidine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interaction with various biological targets.
Medicine: It is investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: The compound may be used in the production of pharmaceuticals and other chemical products
Mechanism of Action
The specific mechanism of action for 4-[4-(3-chlorophenyl)piperazin-1-yl]-6-(difluoromethyl)-2-methylpyrimidine is not well-documented. compounds with similar structures often exert their effects by interacting with specific molecular targets, such as enzymes or receptors, and modulating their activity. Further research is needed to elucidate the exact pathways involved.
Biological Activity
The compound 4-[4-(3-chlorophenyl)piperazin-1-yl]-6-(difluoromethyl)-2-methylpyrimidine is a heterocyclic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and therapeutic applications based on diverse research findings.
Chemical Structure and Properties
This compound features a pyrimidine core substituted with a piperazine ring and a chlorophenyl group, which are known to enhance biological activity. The presence of difluoromethyl and methyl groups further contributes to its chemical reactivity and potential interactions with biological targets.
Antimicrobial Activity
Research indicates that derivatives of piperazine, including this compound, exhibit significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting its potential use as an antibacterial agent .
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. These enzymes play crucial roles in neurotransmission and urea metabolism, respectively. Inhibitors of AChE are particularly valuable in treating neurodegenerative diseases like Alzheimer's .
Anticancer Properties
Preliminary studies have shown that this compound may possess anticancer properties. It has been tested for cytotoxic effects on various cancer cell lines, indicating potential applications in cancer therapy .
The biological activity of this compound is likely mediated through several mechanisms:
- Enzyme Interaction : The piperazine moiety can interact with enzyme active sites, inhibiting their function.
- Receptor Modulation : It may act on neurotransmitter receptors, influencing signal transduction pathways involved in pain and inflammation .
- Cell Cycle Regulation : Some studies suggest that it may induce apoptosis in cancer cells by affecting cell cycle progression .
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various piperazine derivatives, including this compound. Results showed significant inhibition of bacterial growth at low concentrations, supporting its role as a potential antibiotic .
- Cytotoxicity Testing : In a series of assays on cancer cell lines, the compound demonstrated selective cytotoxicity, sparing normal cells while effectively reducing the viability of cancerous cells .
Data Tables
Comparison with Similar Compounds
Substitutions on the Piperazine/Piperidine Ring
- 4-(Difluoromethyl)-6-[4-(6-ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-2-methylpyrimidine (BK85072) Structure: Replaces the 3-chlorophenyl group with a fluorinated pyrimidine ring. Molecular Weight: 352.36 g/mol (vs. 376.82 g/mol for the target compound).
4-Chloro-6-(3,3-difluoropiperidin-1-yl)-2-methylpyrimidine
- 4-Chloro-6-{4-[3-(2,4-dichlorophenyl)-1H-pyrazol-5-yl]piperidin-1-yl}pyrimidin-2-amine Structure: Features a pyrazole ring attached to piperidine and a dichlorophenyl group.
Modifications to the Pyrimidine Core
- 6-[4-(3-Chlorophenyl)piperazin-1-yl]-3-cyclohexyl-1,2,3,4-tetrahydropyrimidine-2,4-dione Structure: Saturates the pyrimidine ring and adds a cyclohexyl group. The cyclohexyl group increases hydrophobicity, affecting solubility .
4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine
Receptor Affinity and Selectivity
- S 18126 and L 745,870 (Dopamine D4 Antagonists)
- Key Data :
| Compound | hD4 Ki (nM) | hD2 Ki (nM) | Selectivity (D4/D2) |
|---|---|---|---|
| S 18126 | 2.4 | 738 | 307x |
| L 745,870 | 2.5 | 905 | 362x |
- However, the difluoromethyl and methyl groups may modulate selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
